1H-Pyrazol-5-amine, 1-(4-ethoxyphenyl)-3-methyl-
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Overview
Description
1H-Pyrazol-5-amine, 1-(4-ethoxyphenyl)-3-methyl- is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an ethoxyphenyl group and a methyl group
Preparation Methods
The synthesis of 1H-Pyrazol-5-amine, 1-(4-ethoxyphenyl)-3-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1H-Pyrazol-5-amine, 1-(4-ethoxyphenyl)-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides to form substituted derivatives
Scientific Research Applications
1H-Pyrazol-5-amine, 1-(4-ethoxyphenyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1H-Pyrazol-5-amine, 1-(4-ethoxyphenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrazol-5-amine, 1-(4-ethoxyphenyl)-3-methyl- can be compared with other similar compounds in the pyrazole family, such as:
- 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
- 1-(4-Methoxyphenyl)-4-phenyl-1H-pyrazol-5-amine
- 4-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of 1H-Pyrazol-5-amine, 1-(4-ethoxyphenyl)-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3O/c1-3-16-11-6-4-10(5-7-11)15-12(13)8-9(2)14-15/h4-8H,3,13H2,1-2H3 |
InChI Key |
WGOVOKJVWDPAFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=N2)C)N |
Origin of Product |
United States |
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